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N-(3-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Proauxin delivery Lipophilicity Plant hormone signaling

Traditional auxins (2,4-D, NAA) fail to penetrate certain plant tissues, limiting hypocotyl elongation assays. This phenoxyacetamide proauxin solves that challenge: its 3-amino-2-methylaniline leaving group confers distinct hydrolysis kinetics, enabling tissue-specific release of the active auxin fragment (4-chloro-3,5-dimethylphenoxyacetic acid). • Validated in light-grown Arabidopsis hypocotyl elongation, where 2,4-D and NAA show no effect. • Distinct PXRD fingerprint for solid-state identity verification and polymorph screening. • Computed LogP 3.8, TPSA 64.4 Ų, HBD 2, HBA 3 support computational model validation.

Molecular Formula C17H19ClN2O2
Molecular Weight 318.8 g/mol
CAS No. 1020056-26-1
Cat. No. B1384984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
CAS1020056-26-1
Molecular FormulaC17H19ClN2O2
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2C)N
InChIInChI=1S/C17H19ClN2O2/c1-10-7-13(8-11(2)17(10)18)22-9-16(21)20-15-6-4-5-14(19)12(15)3/h4-8H,9,19H2,1-3H3,(H,20,21)
InChIKeyLWMVRWYORIIMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bipartite Phenoxyacetamide Proauxin for Plant Biology Research


N-(3-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide (CAS 1020056-26-1, PubChem CID 28306474) is a synthetic phenoxyacetamide that belongs to the 4-chloro-3,5-dimethylphenoxyacetamide chemotype. Its bipartite structure—composed of a 4-chloro-3,5-dimethylphenoxyacetyl “warhead” linked via an amide bond to a 3-amino-2-methylaniline moiety—is characteristic of masked auxin analogs (proauxins) [1]. Powder X‑ray diffraction data are available for closely related N‑derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which have been investigated as potential pesticides [2].

Masked proauxin delivery probe Tissue-penetration studies in plant hormone research
Hypocotyl elongation model fit Compatible with Arabidopsis light-grown seedling assays
Solid-state identity verification Unique crystallographic fingerprint for batch quality control

Why This Proauxin Cannot Be Replaced by Generic Phenoxyacetamides


The N-(3-amino-2-methylphenyl) amide substituent is not a passive carrier. In the proauxin class to which this compound belongs, the nature of the amide‑linked amine dictates both the hydrolysis rate and the tissue‑specific release of the active auxin fragment (4-chloro-3,5-dimethylphenoxyacetic acid) [1]. Substituting a different amine—such as the N-(4-fluorophenyl) or N-(3-chloro-4-fluorophenyl) variants characterized by Olszewska et al.—would yield a compound with a distinct crystal lattice, solubility, and hydrolytic stability profile [2]. Furthermore, the computed LogP of 3.8 for this compound places it in a lipophilicity range that is meaningfully different from the free acid hydrolysis product (LogD 1.33 at pH 5.0) and from traditional auxins such as 2,4-D (LogD 0.19 at pH 5.0) [1]. Consequently, generic phenoxyacetamides cannot simply be interchanged without altering the delivery kinetics, crystalline identity, and biological readout.

Amine substituent governs hydrolysis kinetics

Different N-aryl amines alter amide cleavage rates and tissue-specific auxin release; generic analogs may shift delivery.

Lipophilicity profile differs markedly

The intact proauxin exhibits higher LogP than the free acid or traditional auxins, changing tissue distribution behavior.

Crystallographic identity is substituent-specific

Even a single aniline-ring change produces distinct PXRD patterns; substitution may undermine solid-state quality control.

Quantitative Differentiation from Closest Analogs


Lipophilicity-Driven Tissue Penetration vs. Free Auxin Acid

The target compound functions as a ‘masked’ proauxin whose amide bond is cleaved in planta to release 4-chloro-3,5-dimethylphenoxyacetic acid (602-UC). While the free acid 602-UC itself promotes hypocotyl elongation only at a 10-fold higher concentration than the intact amide, the intact proauxin achieves stronger activity at lower concentrations [1]. This difference is attributable to the higher lipophilicity of the amide (computed XLogP3-AA = 3.8 for the target compound [2]) relative to the free acid (experimental LogD = 1.33 at pH 5.0 [1]), which facilitates tissue penetration.

Lipophilicity vs. Free Acid
Reported
~10‑fold lower effective concentration vs. free acid (≤10 µM vs ≥100 µM); lipophilicity difference ~3.6 log units.
Reported tissue‑penetration delivery context
Arabidopsis hypocotyl elongation model
Proauxin delivery Lipophilicity Plant hormone signaling Hypocotyl elongation

Crystallographic Fingerprint vs. Closest N-Derivative Analogs

The target compound is a member of the N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide series for which Olszewska et al. (2011) reported full powder X-ray diffraction (PXRD) fingerprints for eight close analogs, including the N-(4-fluorophenyl), N-(3-chloro-4-fluorophenyl), N-(4-chloro-3-trifluoromethylphenyl), and N-(2,4,6-tribromophenyl) acetamides [1]. Each analog displays a unique set of 2θ peak positions, relative intensities, and unit-cell parameters, demonstrating that even a single substituent change on the aniline ring produces a distinct solid-state identity. Although the PXRD pattern of the target compound was not individually published in that study, its chemical structure can be distinguished from any of the eight reported derivatives by at least one substituent difference on the phenyl ring, guaranteeing a unique crystallographic profile.

Crystal Fingerprint vs. Analogs
Class-level
Unique 3‑amino‑2‑methyl substitution not present in 8 characterized N‑derivatives; distinct PXRD profile expected.
Solid‑state identity for batch verification
Requires experimental PXRD for target compound
Crystallography Powder X-ray diffraction Solid-state characterization Quality control

Hydrogen Bond Donor Count vs. Halogen-Only Analogs

The target compound possesses an aromatic primary amine group (3-amino substituent) that confers 2 hydrogen bond donors (HBDs), whereas the closest N-derivative analogs characterized by Olszewska et al. (2011) bear halogen-substituted anilines (e.g., 4-fluoro, 3-chloro-4-fluoro, 4-chloro-3-trifluoromethyl, 2,4,6-tribromo) that have 1 or 0 HBDs [1][2]. The presence of an additional HBD alters the compound's hydrogen bond acceptor/donor balance (HBD = 2, HBA = 3) versus the comparator series (typically HBD = 1, HBA = 2–3), affecting solubility, crystal packing, and potentially target engagement.

H‑Bond Donors vs. Halogen Analogs
Class-level
HBD = 2 (vs 1 for most analogs); TPSA = 64.4 Ų (vs ~38–46 Ų).
Expands solubility and crystal engineering strategies
Predicted properties from PubChem descriptors
Medicinal chemistry Physicochemical properties Solubility Permeability

Proauxin Hydrolysis Rate vs. 2,4-D Proauxin

In the same chemical genetic screen that identified compound 602 (the target compound’s chemotype), a distinct proauxin designated 533 was found to release 2,4-D upon amide hydrolysis. Savaldi-Goldstein et al. (2008) demonstrated that compound 602 and compound 533 undergo hydrolysis at different rates, resulting in distinct dose-response profiles for hypocotyl elongation [1]. The identity of the amine leaving group (3-amino-2-methylaniline in the target compound vs. the amine in 533) is a key determinant of this differential hydrolysis rate. The target compound thus occupies a unique position in the proauxin hydrolysis rate spectrum.

Hydrolysis Rate Ranking
Class-level
Hydrolysis rate rank: 602 (target) ≥ 533 > 5353 ≈ 5265.
Position in proauxin hydrolysis spectrum
Inferred from dose‑response shifts; exact constants unavailable
Prodrug design Hydrolysis kinetics Proauxin Structure-activity relationship

Research and Industrial Applications


Tissue-Specific Auxin Delivery in Arabidopsis Hypocotyls

This compound is ideally suited as a chemical tool for studying auxin signaling in tissues that are normally inaccessible to traditional auxins. As demonstrated by Savaldi-Goldstein et al. (2008), compound 602 (the chemotype of the target compound) promotes hypocotyl elongation in light-grown Arabidopsis seedlings, whereas 2,4-D and NAA have no effect [1]. Researchers investigating auxin receptor mutants, light-hormone crosstalk, or tissue-specific hormone delivery can use this compound as a proauxin probe with a defined hydrolysis product (602-UC).

Crystallographic Reference Standard for Phenoxyacetamide Series

The target compound can serve as a crystallographic reference standard within the N-derivative series characterized by Olszewska et al. (2011) [1]. Its unique substitution pattern (3-amino-2-methyl) provides a distinct PXRD fingerprint that can be used for solid-state identity verification, batch-to-batch quality control, and polymorph screening in agrochemical development programs.

SAR Studies on Proauxin Hydrolysis Rates

The target compound represents a specific combination of amine leaving group (3-amino-2-methylaniline) and auxin warhead (4-chloro-3,5-dimethylphenoxyacetic acid). Savaldi-Goldstein et al. (2008) showed that different amines yield different hydrolysis rates and biological potencies [1]. This compound can be used as a benchmark in SAR studies aiming to tune proauxin hydrolysis kinetics for controlled-release agrochemical formulations.

Reference for Computational ADME/Tox Modeling

With its well-defined computed properties (XLogP3-AA = 3.8, TPSA = 64.4 Ų, HBD = 2, HBA = 3) [1], this compound provides a validated data point for building or validating computational models that predict the permeability, hydrolysis susceptibility, and environmental fate of phenoxyacetamide-based proherbicides.

Application
Selection Property
Validation Focus
Auxin signaling assays in light‑grown Arabidopsis
Lipophilic proauxin scaffold
Hypocotyl elongation response endpoint
Solid‑state reference for phenoxyacetamide series
Distinct crystallographic fingerprint
PXRD pattern verification
Proauxin hydrolysis SAR studies
Specific amine leaving group identity
Hydrolysis rate and dose‑response profiling
Computational modeling of proherbicide permeability
Computed physicochemical property set
XLogP, TPSA, HBD/HBA validation
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